

in vitro and in vivo imaging applications of 1,7-Diaminophenazine derivatives

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Compound of Interest

Compound Name: 1,7-Diaminophenazine

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Application Notes and Protocols for Diaminophenazine Derivatives in Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of biomedical imaging due to their unique photophysical properties. Certain derivatives exhibit fluorescence, making them valuable tools as probes for visualizing biological processes at the cellular and organismal level. While specific applications of **1,7-diaminophenazine** derivatives in imaging are not extensively documented in publicly available literature, the broader class of diaminophenazine and related phenazine compounds has shown promise. These notes provide an overview of the potential applications, along with generalized protocols and data presentation based on structurally related phenazine-based fluorescent probes.

Data Presentation: Photophysical Properties of a Phenazine-Based Fluorescent Probe

The following table summarizes the key photophysical properties of a phenazine-imidazole based Schiff base (PIS) fluorescent probe developed for the ratiometric detection of Cadmium



(Cd²⁺) ions. This data is presented as an illustrative example of the characteristics that can be expected from a functionalized phenazine derivative.

Property	Value	Reference
Excitation Wavelength (λex)	460 nm	[1]
Emission Wavelength (λem) of Probe Alone	545 nm	[1]
Emission Wavelength (λem) with Cd ²⁺	605 nm	[1]
Stokes Shift (Probe Alone)	85 nm	[1]
Stokes Shift (with Cd ²⁺)	145 nm	[1]
Detection Limit for Cd ²⁺	2.10 x 10 ⁻⁸ M	[1]
Quantum Yield (Φ)	Not Reported	
Molar Extinction Coefficient (ε)	Not Reported	

Experimental Protocols In Vitro Imaging of Intracellular Ions with a Phenazine-Based Probe

This protocol is a generalized procedure for staining and imaging intracellular ions (e.g., Cd²⁺) in live cells using a phenazine-based fluorescent probe, based on methodologies reported for similar compounds.[1]

Materials:

- Phenazine-based fluorescent probe (e.g., PIS for Cd²⁺)
- Dimethyl sulfoxide (DMSO) for stock solution
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)



- Live cells cultured on glass-bottom dishes or chamber slides
- Fluorescence microscope with appropriate filter sets

Procedure:

- Probe Preparation: Prepare a stock solution of the phenazine-based probe (e.g., 1 mM) in DMSO.
- Cell Culture: Culture the cells to be imaged on a suitable imaging vessel (e.g., glass-bottom dish) until they reach the desired confluency.
- Cell Treatment (Optional): If imaging the response to an external stimulus, treat the cells with the desired concentration of the analyte (e.g., a solution containing Cd²⁺ ions) for a specific duration. Include control groups without the analyte.
- · Probe Loading:
 - $\circ~$ Dilute the probe stock solution in cell culture medium to the final working concentration (e.g., 5-10 $\mu\text{M}).$
 - Remove the existing medium from the cells and wash once with PBS.
 - Add the probe-containing medium to the cells.
- Incubation: Incubate the cells with the probe for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, unbound probe.
- Imaging:
 - Add fresh cell culture medium or PBS to the cells.
 - Image the cells using a fluorescence microscope.
 - Use an excitation wavelength appropriate for the probe (e.g., ~460 nm).



 Capture images in the emission channels for both the free probe (e.g., ~545 nm) and the probe bound to the ion (e.g., ~605 nm) for ratiometric analysis.

In Vivo Imaging in Zebrafish Larvae

This protocol provides a general workflow for in vivo imaging of ion distribution in a model organism, such as zebrafish larvae, using a phenazine-based fluorescent probe.[1]

Materials:

- Phenazine-based fluorescent probe
- Zebrafish larvae (e.g., 3-5 days post-fertilization)
- Embryo medium
- Solution of the target ion (e.g., CdCl₂)
- Fluorescence microscope or stereomicroscope with a camera

Procedure:

- Acclimatization: Place zebrafish larvae in a multi-well imaging plate with fresh embryo medium.
- Probe Incubation:
 - Prepare a solution of the fluorescent probe in the embryo medium at the desired concentration.
 - Incubate the larvae in the probe solution for a specified period (e.g., 1 hour).
- Washing: Transfer the larvae to fresh embryo medium to wash off the excess probe.
- Baseline Imaging: Image the larvae under the fluorescence microscope to establish a baseline fluorescence signal.
- Ion Exposure:



- Expose the larvae to a solution of the target ion in the embryo medium.
- Image the larvae at different time points after exposure to track the changes in fluorescence.
- Image Analysis: Analyze the changes in fluorescence intensity and/or the ratio of emission wavelengths to determine the uptake and distribution of the ion in the zebrafish larvae.

Visualizations

Caption: Workflow for in vivo imaging using a phenazine-based fluorescent probe.

Caption: 'Turn-on' mechanism of a fluorescent phenazine probe upon analyte binding.

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References

- 1. A phenazine-imidazole based ratiometric fluorescent probe for Cd2+ ions and its application in in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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